molecular formula C6H12O7 B1674377 (2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoic acid CAS No. 1114-17-6

(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoic acid

Cat. No.: B1674377
CAS No.: 1114-17-6
M. Wt: 196.16 g/mol
InChI Key: RGHNJXZEOKUKBD-SKNVOMKLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoic acid is a hexonic acid with the molecular formula C6H12O7. It is a sugar acid derived from the oxidation of L-idose. This compound is known for its role in various biochemical pathways and its presence in certain natural products, such as marine sponges .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoic acid can be synthesized through the oxidation of L-idose. The process involves the use of oxidizing agents such as nitric acid or bromine water. The reaction typically occurs under controlled temperature and pH conditions to ensure the selective oxidation of the aldehyde group to a carboxylic acid group .

Industrial Production Methods: In industrial settings, this compound can be produced via microbial fermentation. Specific strains of bacteria, such as Gluconobacter melanogenus, can convert L-sorbose to this compound through a series of enzymatic reactions. This method is advantageous due to its efficiency and the ability to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: (2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoic acid exerts its effects through various biochemical pathways:

Comparison with Similar Compounds

(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoic acid can be compared with other similar compounds, such as:

    D-idonic acid: The D-isomer of idonic acid, which has similar chemical properties but different biological activities.

    L-gulonic acid: Another hexonic acid with a similar structure but different functional groups and reactivity.

    L-threonic acid: A related sugar acid involved in different metabolic pathways.

Uniqueness: this compound is unique due to its specific role in the biosynthesis of tartaric acid in plants and its presence in certain natural products with antimicrobial properties .

Properties

CAS No.

1114-17-6

Molecular Formula

C6H12O7

Molecular Weight

196.16 g/mol

IUPAC Name

(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoic acid

InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3+,4-,5+/m0/s1

InChI Key

RGHNJXZEOKUKBD-SKNVOMKLSA-N

Isomeric SMILES

C([C@@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O

SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

idonic acid
L-idonate
L-idonic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoic acid
Reactant of Route 2
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoic acid
Reactant of Route 3
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoic acid
Reactant of Route 4
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoic acid
Reactant of Route 5
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoic acid
Reactant of Route 6
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.